Boc-Ala(2-Bacd)-OH

Description

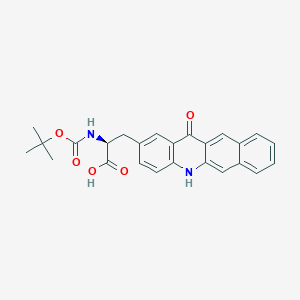

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-25(2,3)32-24(31)27-21(23(29)30)11-14-8-9-19-17(10-14)22(28)18-12-15-6-4-5-7-16(15)13-20(18)26-19/h4-10,12-13,21H,11H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBIJRCHSMEHTG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of Boc Ala 2 Bacd Oh

Enantioselective and Diastereoselective Synthesis of the 2-Bacd-Substituted Alanine (B10760859) Scaffold

The creation of the stereochemically defined alanine core, bearing the 2-Bacd substituent at the beta-position, is a critical early step. Achieving high enantiomeric or diastereomeric purity is essential for the biological activity and structural integrity of the final compound.

The synthesis of chiral beta-substituted alanine derivatives often relies on strategies that introduce stereochemistry either through the use of chiral auxiliaries or via asymmetric catalysis.

Chiral Auxiliaries: Chiral auxiliaries, covalently attached to the substrate, can direct the stereochemical outcome of reactions, such as alkylations or conjugate additions. For example, derivatives of amino acids like glycine (B1666218) or alanine themselves, or other chiral scaffolds such as oxazolidinones, have been employed to control the stereochemistry during the formation of new carbon-carbon bonds at the alpha or beta positions acs.orgresearchgate.nettcichemicals.comnumberanalytics.com. These auxiliaries are later cleaved, ideally without racemization, to yield the enantiopure amino acid.

Asymmetric Catalysis: Transition metal catalysis and organocatalysis offer powerful tools for enantioselective synthesis. Methods such as asymmetric hydrogenation of enamines or enoates, Mannich reactions, and conjugate additions catalyzed by chiral complexes (e.g., those involving Rh, Ru, Ni) are widely used to generate chiral beta-amino acids with high enantioselectivities hilarispublisher.comresearchgate.netacs.orgacs.orgnih.gov. These catalytic methods can be highly atom-economical and scalable.

The synthesis of complex molecules like Boc-Ala(2-Bacd)-OH can be approached through linear or convergent strategies.

Convergent Synthesis: This strategy involves synthesizing key fragments of the molecule independently and then coupling them together in a later stage. For complex side chains like the 2-Bacd moiety, a convergent approach is often preferred, allowing for the efficient synthesis and purification of the side chain precursor before its attachment to the alanine scaffold. Native chemical ligation, although typically used for peptide assembly, highlights the power of convergent fragment coupling frontiersin.org.

Installation and Functionalization of the 2-Bacd Side Chain

The introduction of the 2-Bacd moiety onto the alanine scaffold is a pivotal step, likely requiring specialized synthetic techniques. The "2-Bacd" moiety, identified as a benzo[b]acridin-12(5H)-on-2-yl group pepmic.com, is a complex polycyclic structure.

Attaching such a complex side chain typically involves sophisticated coupling reactions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are versatile methods for forming carbon-carbon bonds and are frequently employed in the synthesis of modified amino acids and their side chains researchgate.netresearchgate.net. Ullmann-type coupling reactions, often copper-catalyzed, can also be utilized for C-N bond formation, which might be relevant depending on how the 2-Bacd moiety is introduced or functionalized researchgate.net.

The synthesis of the 2-Bacd moiety itself would likely involve dedicated, multi-step synthetic routes. Given its fused ring system, these routes might draw upon methodologies for constructing polycyclic aromatic or heterocyclic compounds, potentially involving cyclization reactions, functional group interconversions, and precise control over regiochemistry. The development of novel synthetic pathways for such complex side chains is crucial for accessing unnatural amino acids with unique structural features.

Regioselective N-α-tert-Butoxycarbonylation in Multi-Functionalized Precursors

The final step in preparing this compound involves the regioselective introduction of the tert-butoxycarbonyl (Boc) protecting group onto the alpha-amino group. This is a standard but crucial step in amino acid synthesis, particularly when dealing with multi-functionalized precursors.

The Boc group is widely used due to its stability under many reaction conditions (e.g., basic, nucleophilic, reductive) and its facile removal under mild acidic conditions organic-chemistry.orgorganic-chemistry.orgresearchgate.netmcours.net. Various methods exist for its installation, including reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of bases or catalysts.

Catalyst-Free Methods: Green chemistry approaches have led to catalyst-free protocols for Boc protection, often utilizing water as a solvent, which is environmentally friendly and can lead to high chemoselectivity and yield organic-chemistry.orgorganic-chemistry.orgmcours.net.

Catalyzed Methods: Lewis acids, Brønsted acids, and various heterogeneous catalysts (e.g., sulfonic acid-functionalized materials, yttria-zirconia) have been employed to promote the reaction efficiently, often under mild conditions and with excellent yields and selectivity semanticscholar.orgresearchgate.netmdpi.comacs.org.

Regioselectivity: In multi-functionalized precursors, ensuring that the Boc group is installed selectively at the alpha-amino position, and not on other nucleophilic sites (if present), is critical. The choice of reagent and reaction conditions is key to achieving this regioselectivity organic-chemistry.orgresearchgate.net.

Data Tables

The synthesis of complex amino acids often involves reactions with varying yields and stereochemical outcomes. The following tables illustrate representative methodologies and their typical results, providing context for the synthesis of this compound.

Table 1: Representative Enantioselective Synthesis of β-Amino Acids via Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand System | Substrate Type | Typical Yield | Enantiomeric Excess (ee) | References |

| Hydrogenation of Enamines | Ru or Rh chiral phosphine (B1218219) catalysts | (Z)-Enamines | High (e.g., 90%) | >90% | hilarispublisher.comresearchgate.net |

| Conjugate Addition | Chiral phosphoramidite (B1245037) ligands (e.g., Zn(II) complex) | 2-Aryl acrylates | High | Up to 94% | hilarispublisher.com |

| Asymmetric Aminomethylation | Confined imidodiphosphorimidate (IDPi) catalysts | Bis-silyl ketene (B1206846) acetals with aminomethyl ether | High (e.g., 99%) | Up to 95.5% ee | acs.orgnih.gov |

Table 2: Examples of Chiral Auxiliary-Mediated Synthesis of Amino Acids

| Chiral Auxiliary Type | Reaction Type | Target Amino Acid Class | Typical Yield | Diastereoselectivity/Enantioselectivity | References |

| Oxazolidinones | Electrophilic attack on enolates | α-substituted β-amino acids | High | High diastereoselectivity | redalyc.orgrsc.orgscielo.org.mx |

| N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide | Ni(II) complexation, thermodynamic equilibrium | α-amino acids | 73-99% | 74:26 to >98:2 ds/ee | researchgate.nettcichemicals.com |

| Glycine/Alanine-derived templates | Various asymmetric transformations | α-amino acids | Variable | High | acs.org |

Table 3: Methods for N-α-tert-Butoxycarbonylation (Boc Protection)

| Method/Catalyst System | Solvent/Conditions | Substrate Scope | Yield | Selectivity/Notes | References |

| Catalyst-free (water mediated) | Water, room temperature | Amines, chiral amines, amino acid esters | Excellent | Chemoselective, no side products | organic-chemistry.orgorganic-chemistry.org |

| Yttria-zirconia based Lewis acid | MeCN, room temperature or reflux | Aliphatic, aromatic, heterocyclic amines, amino acids | Excellent | General, resistant to racemization, labile groups | semanticscholar.org |

| H₃PW₁₂O₄₀ (Heteropoly acid) | Solvent-free, room temperature | Primary/secondary amines, amino alcohols, esters | Excellent | Fast, no side products, stable, reusable | researchgate.net |

| Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) | Solvent-free, room temperature | Amines | Highly efficient | Reusable, inexpensive | organic-chemistry.org |

Compound List

This compound: N-α-tert-Butoxycarbonyl-L-alanine substituted with a 2-Bacd (benzo[b]acridin-12(5H)-on-2-yl) group at the beta-position.

β-amino acids: A class of amino acids where the amino group is attached to the beta-carbon atom.

Unnatural amino acids (UAAs): Amino acids that are not among the 20 standard proteinogenic amino acids.

Chiral auxiliaries: Chiral compounds that are temporarily incorporated into a substrate molecule to induce stereoselectivity in a reaction.

2-Bacd moiety: Benzo[b]acridin-12(5H)-on-2-yl group, a complex fused ring system.

Applications of Boc Ala 2 Bacd Oh As a Specialized Building Block in Molecular Assembly

Utilization in the Construction of Non-Peptidic Organic Scaffolds

Detailed research findings concerning the utilization of Boc-Ala(2-Bacd)-OH as a precursor in the total synthesis of natural products and analogues, or in the creation of specialized polymer or material architectures, are not present in the provided search results.

Precursor in the Total Synthesis of Natural Products and Analogues

No specific instances were found where this compound has been employed as a precursor in the total synthesis of natural products or their analogues.

Role in the Creation of Specialized Polymer or Material Architectures

The role of this compound in the creation of specialized polymer or material architectures has not been detailed in the retrieved search results.

Development of Diverse Chemical Libraries via Parallel Synthesis

The development of diverse chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the rapid exploration of vast chemical spaces. Parallel synthesis techniques play a pivotal role in this endeavor, allowing for the simultaneous preparation of numerous compounds, thereby accelerating the identification of molecules with desired properties. While this compound is a specialized building block, specific documented applications of this particular compound in the context of developing diverse chemical libraries via parallel synthesis could not be identified within the provided search results.

Combinatorial Chemistry Approaches Employing this compound

Combinatorial chemistry leverages a systematic approach to synthesize large numbers of related compounds, often by varying specific building blocks or reaction conditions. This methodology is instrumental in generating chemical libraries that can be screened for biological activity or material properties. This compound, characterized as N-alpha-t-Butyloxycarbonyl-3-[benzo[b]acridin-12(5H)-on-2-yl]-L-alanine iris-biotech.de, represents a modified amino acid with a complex benzo[b]acridinone moiety. Such complex, functionalized building blocks are theoretically valuable for introducing specific structural diversity into combinatorial libraries. However, the provided literature search did not yield specific research findings detailing the use of this compound in established combinatorial chemistry approaches for the creation of diverse chemical libraries.

Library Design and High-Throughput Synthesis Methodologies

The design of chemical libraries involves strategic selection of scaffolds and building blocks to maximize structural diversity and coverage of chemical space. High-throughput synthesis (HTE) methodologies, often employing automation and miniaturization, are employed to efficiently execute these designs, producing libraries that can be rapidly screened. While general principles of library design and high-throughput synthesis are well-established acs.orgresearchgate.net, specific research findings or detailed methodologies that utilize this compound as a key component in such library development efforts were not found in the available search results. The integration of novel, complex building blocks like this compound into HTE workflows would typically be explored to impart unique structural features, but concrete examples for this specific compound in library generation are absent from the provided information.

Note: Due to the absence of specific research findings detailing the application of this compound in the development of diverse chemical libraries via parallel synthesis or combinatorial chemistry, detailed research findings and data tables for this particular context cannot be provided.

Mechanistic Studies and Reactivity Profiling of Boc Ala 2 Bacd Oh

Mechanistic Pathways of Peptide Bond Formation Involving Boc-Ala(2-Bacd)-OH

In-depth Analysis of Coupling Reagent Performance with Hindered Amino Acids

The formation of an amide bond between a carboxylic acid and an amine requires activation of the carboxyl group to render it susceptible to nucleophilic attack by the amine. For sterically hindered amino acids like this compound, this activation step and the subsequent coupling can be significantly impeded by the steric bulk surrounding the reactive centers. Traditional coupling reagents, such as carbodiimides like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), while widely used, often exhibit poor yields and slow reaction rates with hindered substrates jpt.comresearchgate.netluxembourg-bio.com. Furthermore, these reagents are prone to side reactions, including epimerization, if not used with appropriate additives wikipedia.orghighfine.com.

Modern peptide synthesis relies heavily on in-situ activating reagents, primarily based on phosphonium (B103445) and aminium (uronium) salts. These reagents, in the presence of a tertiary base, efficiently convert carboxylic acids into activated species sigmaaldrich.com. For hindered amino acids, reagents that generate highly reactive active esters or possess inherent reactivity advantages are preferred.

Table 1: Comparative Performance of Coupling Reagents with Hindered Amino Acids

| Coupling Reagent Class | Representative Reagents | Efficacy with Hindered Amino Acids | Key Considerations |

| Carbodiimides | DCC, EDC, DIC | Generally poor to moderate; low yields, slow rates. | Require additives (e.g., HOBt, HOAt) to improve performance and suppress epimerization. DIC is preferred over DCC for solid-phase synthesis due to byproduct solubility. jpt.comresearchgate.netluxembourg-bio.comwikipedia.orghighfine.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency; PyAOP is particularly effective for sterically hindered amino acids like Aib, DPG, and α-methylcysteine. | PyAOP offers advantages over BOP by avoiding toxic HMPA byproducts and is suitable for difficult sequences. researchgate.netsigmaaldrich.comiris-biotech.de |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Excellent efficiency; HATU, HCTU, and COMU are highly reactive and suitable for challenging couplings. | These reagents are generally more effective than HOBt-based carbodiimide (B86325) systems. COMU, based on Oxyma Pure, is noted for safety and efficacy. Excess use can lead to guanidylation. jpt.comsigmaaldrich.combachem.com |

| Other/Novel Reagents | T3P, TFPN, TCFH-NMI, Ynamides, Amino Acid Fluorides | T3P with pyridine (B92270) offers mild conditions and low epimerization. TFPN is effective for hindered amino acids with excellent yields and no racemization. TCFH-NMI shows high reactivity for hindered substrates. Ynamides and amino acid fluorides are also noted for their efficacy with hindered residues. | These reagents offer specific advantages, including improved safety profiles and reduced side reactions. uniurb.itchemrxiv.orgrsc.orgacs.orgrsc.orgresearchgate.net |

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are frequently cited for their ability to facilitate couplings involving hindered amino acids due to the enhanced reactivity of the active esters they form, often incorporating HOAt (1-Hydroxy-7-azabenzotriazole) or its derivatives researchgate.netsigmaaldrich.comiris-biotech.de. Newer reagents based on Oxyma Pure have also demonstrated superior performance compared to older HOBt-based systems highfine.comsigmaaldrich.com. The TCFH-NMI (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) and N-methylimidazole) system has been shown to be effective for coupling hindered carboxylic acids and poorly nucleophilic amines, achieving high yields with minimal epimerization rsc.orgacs.org. Similarly, TFPN (tetrafluorophthalonitrile) has been reported to facilitate amide and peptide bond formation with sterically hindered amino acids with excellent yields and no racemization rsc.org.

Minimization of Epimerization during Amide Bond Formation

Epimerization, or racemization, is a critical side reaction in peptide synthesis, leading to the loss of stereochemical integrity at the chiral α-carbon of an amino acid. This process typically occurs through the formation of a planar oxazolone (B7731731) intermediate, which can be readily attacked by a base or nucleophile from either face, leading to a mixture of stereoisomers luxembourg-bio.comwikipedia.org. Hindered amino acids can be particularly prone to epimerization due to factors related to their activation and the reaction conditions employed.

The use of specific coupling reagents and additives is paramount for suppressing epimerization. Benzotriazole derivatives, such as HOBt (1-Hydroxybenzotriazole) and HOAt, are widely employed as racemization suppressants. They react with the activated carboxyl group to form active esters, which are less prone to oxazolone formation than the initial activated intermediates wikipedia.orghighfine.com. HOAt, with its lower pKa and electronic properties, generally offers superior suppression of epimerization compared to HOBt highfine.comsigmaaldrich.com. Newer additives like OxymaPure and Oxyma-B have also shown comparable or superior performance in minimizing epimerization highfine.comsigmaaldrich.com.

Table 2: Strategies and Reagents for Minimizing Epimerization

| Strategy/Reagent Class | Mechanism/Benefit | Typical Reagents/Conditions | Observed Epimerization |

| Additives | Form active esters, suppress oxazolone formation. | HOBt, HOAt, 6-Cl-HOBt, OxymaPure, Oxyma-B | HOAt and Oxyma-based additives generally lead to lower epimerization than HOBt. highfine.comsigmaaldrich.com |

| Reagent Choice | Inherently low racemization potential. | PyAOP, HATU, TFPN, T3P/Pyridine, Ynamides, Amino Acid Fluorides | Low to nondetectable levels are reported for many of these. researchgate.netsigmaaldrich.comiris-biotech.dechemrxiv.orgrsc.orgacs.orgrsc.orgresearchgate.net |

| Reaction Conditions | Optimize for stereochemical retention. | Shorter reaction times, lower temperatures (especially with carbodiimides). | Can mitigate epimerization. bachem.comcreative-peptides.com |

| Specific Reagents | Designed for stereochemical integrity. | TFPN, Ynamides, TCFH-NMI (with careful optimization) | TFPN and Ynamides are noted for racemization-free synthesis. TCFH-NMI shows minimal epimerization in initial studies. chemrxiv.orgrsc.orgacs.orgrsc.org |

Reagents that inherently minimize epimerization are highly desirable for hindered amino acids. Phosphonium reagents like PyAOP have demonstrated low racemization levels iris-biotech.de. Uronium reagents such as HATU are noted to cause less epimerization than HBTU peptide.com. Novel reagents like TFPN have been specifically developed to achieve amide and peptide bond formation with excellent yields and without racemization from sterically hindered amino acids rsc.org. The T3P (n-propanephosphonic acid anhydride) reagent, when used in combination with pyridine, has also been shown to minimize epimerization rsc.orgresearchgate.net. Furthermore, strategies involving amino acid fluorides or ynamide coupling reagents have been reported to proceed with complete retention of chirality researchgate.netchemrxiv.org. For this compound, the selection of a coupling reagent known for its low epimerization profile, potentially in conjunction with effective additives, is critical for preserving its stereochemical integrity.

Compound Name List:

this compound

Derivatization and Functionalization Strategies of Boc Ala 2 Bacd Oh

Chemo- and Regioselective Functionalization of the 2-Bacd Side Chain

The selective modification of the 2-Bacd side chain is paramount for creating tailored molecules. This involves reactions that target specific functional groups within the side chain without affecting the Boc protecting group or the amino acid backbone. Such selectivity is essential for building complex structures or introducing specific properties.

Reporter groups, such as fluorescent dyes, biotin, or affinity tags, can be appended to the 2-Bacd side chain to facilitate detection, tracking, or isolation of molecules containing Boc-Ala(2-Bacd)-OH. Bioconjugation handles, like azide (B81097) or alkyne groups, can be introduced to enable click chemistry reactions, allowing for the facile and specific attachment of various biomolecules or synthetic probes wikipedia.orgrsc.orgacs.org. These modifications are critical for creating labeled amino acids for biological studies or for conjugating the amino acid to peptides, proteins, or solid supports. For instance, strategies involving the introduction of clickable functionalities like alkynes have been employed for peptide modification rsc.org.

The ability to selectively functionalize the 2-Bacd side chain allows for the synthesis of sophisticated probes for chemical biology. These probes can be designed to investigate biological pathways, target specific cellular components, or monitor biochemical processes. For example, introducing photoreactive groups or fluorescent labels onto the side chain can yield photoaffinity probes or fluorescent reporters, respectively, which are invaluable tools for studying protein-ligand interactions or cellular localization rsc.orgthegauntgroup.comnih.gov. The synthesis of such probes often involves multi-step reactions, ensuring the precise placement of the functional moiety onto the side chain.

Chiral Derivatization for Enantiomeric Purity Assessment and Resolution

The inherent chirality of amino acids, including modified ones like this compound, necessitates methods for assessing enantiomeric purity. Chiral derivatization converts enantiomers into diastereomers, which can then be separated using achiral chromatographic techniques nih.govnih.govspringernature.comnih.govcat-online.comnih.gov.

The development of specific CDAs is crucial for the accurate analysis of complex or non-proteinogenic amino acids. These agents react with the amino group or other functionalities of the amino acid to form diastereomeric derivatives. Common CDAs include reagents like Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) or (S)-naproxen chloride nih.govbiorxiv.orgacs.orgrsc.orgnih.gov. The choice of CDA depends on the specific amino acid and the desired separation method, aiming for high selectivity and sensitivity biorxiv.orgnih.gov. Research continues into creating new CDAs that offer improved resolution and broader applicability for a wider range of amino acid structures mdpi.comnih.gov.

Once derivatized, the resulting diastereomers require optimized chromatographic methods for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed techniques, often utilizing specialized chiral stationary phases or achiral phases with specific mobile phase additives springernature.comnih.govtandfonline.comtandfonline.comcat-online.comresearchgate.net. For instance, methods employing chiral stationary phases based on cyclodextrins have been developed for the enantioseparation of amino acid derivatives tandfonline.com. Optimization involves parameters such as mobile phase composition, column temperature, flow rate, and detector settings to achieve baseline separation and accurate quantification of enantiomeric ratios acs.orgresearchgate.net. Ion mobility mass spectrometry (IMS-MS) has also emerged as a powerful tool for rapid chiral separation of derivatized amino acids biorxiv.orgacs.orgrsc.org.

Polymer-Supported Derivatization for High-Throughput Screening and Synthesis

The use of polymer supports, particularly soluble polymers, offers advantages for high-throughput synthesis and screening of derivatized amino acids. Solid-phase peptide synthesis (SPPS) techniques, which often utilize Boc-protected amino acids, can be adapted for polymer-supported reactions mdpi.comnih.govpublish.csiro.auresearchgate.net. By anchoring the amino acid or a precursor to a soluble polymer, researchers can perform derivatization reactions under homogeneous conditions, facilitating easier handling and purification compared to traditional solid supports researchgate.netresearchgate.net. This approach is particularly beneficial for combinatorial chemistry and library synthesis, allowing for the rapid generation and screening of numerous modified amino acid derivatives for drug discovery or materials science applications nih.govresearchgate.netresearchgate.net.

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Reaction Monitoringcsic.es

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel amino acid derivatives. Its primary strength lies in its ability to provide extremely accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.

Mechanistic Studies: In the synthesis of Boc-Ala(2-Bacd)-OH, HRMS can be used to identify transient intermediates and byproducts. By analyzing the masses of species present in the reaction mixture at various time points, researchers can piece together the reaction pathway. For instance, the formation and consumption of key intermediates can be tracked, providing evidence to support or refute a proposed reaction mechanism.

Reaction Monitoring: HRMS offers a highly sensitive method for monitoring the progress of a reaction. A key application is confirming the successful coupling of the Boc-alanine moiety with the 2-aminocyclodecanone derivative side chain. The disappearance of starting material signals and the appearance of the high-resolution mass corresponding to the product's exact mass would confirm the reaction's progression towards completion. In peptide synthesis, where Boc-protected amino acids are common, ESI-MS/MS is used to differentiate isomers by observing characteristic fragmentation patterns, such as the loss of t-butanol or 2-methylprop-1-ene from the Boc group. nih.gov

| Application of HRMS | Information Gained | Example Data (Hypothetical for this compound) |

| Formula Confirmation | Precise elemental composition | Calculated Exact Mass: [Value], Found: [Value ± 5 ppm] |

| Reaction Monitoring | Conversion of reactants to product | Signal intensity of reactant m/z decreases; product m/z increases |

| Impurity Analysis | Identification of synthesis-related impurities | Detection of masses corresponding to unreacted starting materials or byproducts |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysissigmaaldrich.comspectrabase.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) confirms the basic carbon-hydrogen framework, multi-dimensional NMR experiments are required to unravel complex stereochemical and conformational details. researchgate.net

Stereochemical Analysis: For a molecule with multiple chiral centers like this compound, Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY, ROESY) are critical. These experiments detect protons that are close in space, even if they are not directly connected by bonds. By analyzing the NOE correlations, the relative stereochemistry of the chiral centers can be determined. For example, a strong NOE between a proton on the alanine (B10760859) alpha-carbon and specific protons on the cyclodecane ring would define their relative orientation.

Conformational Analysis: The cyclodecane ring in the "Bacd" moiety is large and flexible, capable of adopting multiple conformations. Temperature-dependent NMR studies can reveal the dynamics of this ring system. mdpi.com Furthermore, coupling constants (J-values) derived from high-resolution 1D ¹H NMR or 2D experiments like COSY can provide information on dihedral angles via the Karplus equation, helping to define the preferred conformation of the side chain and the peptide backbone. researchgate.net

| NMR Experiment | Purpose for this compound Analysis | Expected Insights |

| ¹H NMR | Proton environment and connectivity | Chemical shifts and coupling constants for all protons spectrabase.com |

| ¹³C NMR | Carbon skeleton | Number and type of carbon atoms |

| COSY (Correlation Spectroscopy) | ¹H-¹H scalar coupling | Identifies neighboring protons within a spin system |

| HSQC/HMQC | ¹H-¹³C one-bond correlation | Assigns protons to their directly attached carbons |

| HMBC | ¹H-¹³C long-range correlation | Establishes connectivity across multiple bonds |

| NOESY/ROESY | ¹H-¹H spatial proximity | Determines relative stereochemistry and solution conformation |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the chirality of a molecule. Since this compound is a chiral compound derived from an L-amino acid, these methods are essential for confirming its absolute configuration and studying its conformational properties in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactionssigmaaldrich.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and studying intermolecular and intramolecular interactions, such as hydrogen bonding.

Functional Group Analysis: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. These include:

N-H stretch: From the amide group, typically around 3300 cm⁻¹.

C-H stretches: From the aliphatic parts of the molecule.

C=O stretches: Two distinct carbonyl stretches are expected: one for the Boc-group urethane (around 1700-1720 cm⁻¹) and one for the carboxylic acid (around 1700-1760 cm⁻¹).

O-H stretch: A broad band from the carboxylic acid group.

Hydrogen Bonding: The exact position and shape of the N-H and C=O stretching bands are sensitive to hydrogen bonding. mdpi.com By analyzing these bands, particularly in different solvents or concentrations, information about intramolecular hydrogen bonds (e.g., between the carboxylic acid and another part of the molecule) and intermolecular hydrogen bonding (dimerization in the solid state) can be inferred.

| Functional Group | Typical IR Frequency (cm⁻¹) | Expected in this compound |

| Amide N-H | ~3300 | Yes |

| Carboxylic Acid O-H | 2500-3300 (broad) | Yes |

| Boc Group C=O | ~1720 | Yes |

| Carboxylic Acid C=O | ~1700-1760 | Yes |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of this compound and its Key Derivatives

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles.

This method would definitively establish:

Absolute Stereochemistry: The absolute configuration of all chiral centers.

Solid-State Conformation: The exact conformation adopted by the molecule in the crystal lattice, including the puckering of the cyclodecane ring and the orientation of the side chain relative to the amino acid backbone.

Intermolecular Interactions: The packing of molecules in the crystal, revealing the specific hydrogen bonding and van der Waals interactions that govern the solid-state structure.

While crystallographic data for the specific target molecule is not available, the technique is widely applied to Boc-protected amino acids and peptides to understand their conformational preferences in the solid state.

Computational Chemistry and Theoretical Investigations of Boc Ala 2 Bacd Oh

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for probing the intrinsic properties of a molecule like Boc-Ala(2-Bacd)-OH. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Electronic Structure and Reactivity: DFT methods are used to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information about its electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. researchgate.net

Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, hybridization, and the nature of bonding within the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecular surface, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.

Based on these electronic properties, chemical reactivity descriptors can be calculated. nih.gov Parameters such as chemical potential, hardness, softness, and the Fukui function help in predicting the most reactive sites within the molecule for various types of chemical reactions. nih.gov

Spectroscopic Property Prediction: Theoretical calculations are highly effective in predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net This allows for the assignment of experimental spectral peaks to specific electronic transitions, such as n→π* or π→π* transitions associated with the carbonyl groups of the Boc protector, the peptide bond, and the carboxylic acid. Similarly, by calculating the second derivative of the energy with respect to atomic displacements, the vibrational frequencies can be computed, allowing for the prediction and interpretation of Infrared (IR) and Raman spectra. researchgate.net

| Calculated Property | Typical Value (a.u.) | Significance |

|---|---|---|

| Energy of HOMO | -0.2 to -0.3 | Indicates electron-donating ability |

| Energy of LUMO | -0.05 to 0.05 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ~0.25 | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | 2.0 - 5.0 D | Measures overall polarity of the molecule |

| Global Hardness (η) | ~0.125 | Measures resistance to change in electron distribution |

Data are representative values for analogous molecules and would be specifically calculated for this compound in a dedicated study.

Molecular Dynamics Simulations for Conformational Preferences and Solution-State Behavior

While quantum chemical calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, particularly its flexibility and interactions with a solvent.

Conformational Preferences: The conformational landscape of this compound is complex due to the flexibility of the alanine (B10760859) backbone and the puckering of the cyclobutane (B1203170) ring. The four-membered cyclobutane ring is not planar and exists in puckered conformations to relieve ring strain. acs.org The specific puckering angle is influenced by the substituents on the ring. acs.orgacs.orgnih.gov A comprehensive conformational study would involve scanning the potential energy surface by systematically rotating the key dihedral angles (φ, ψ) of the alanine residue and considering the different puckered states of the cyclobutane ring. DFT calculations are often used to determine the relative energies of these different conformers in the gas phase. acs.org

Solution-State Behavior: MD simulations model the behavior of the molecule in a solvent, such as water, providing a more realistic representation of its state in biological or chemical systems. In these simulations, the molecule is placed in a box of solvent molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of every atom over time. ambermd.org

These simulations reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds between the amide and carboxyl groups and the surrounding water molecules. nih.gov MD simulations can also show how the solvent influences the conformational preferences of the molecule, as some conformers may be stabilized by solvent interactions more than others. researchgate.net The analysis of MD trajectories can identify the most populated conformational states in solution and the timescales of transitions between them. github.com

| Parameter | Description | Typical Range of Values |

|---|---|---|

| φ (phi) | Dihedral angle of the N-Cα bond in the alanine backbone | -180° to +180° |

| ψ (psi) | Dihedral angle of the Cα-C' bond in the alanine backbone | -180° to +180° |

| θ (theta) | Dihedral angle describing the cyclobutane ring puckering | -45° to +45° |

| ΔEconf | Relative energy between different conformers (kcal/mol) | 0 - 5 kcal/mol |

These parameters are crucial for defining the conformational space explored during MD simulations. acs.orggithub.com

Reaction Pathway Modeling and Transition State Analysis for Complex Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could include modeling peptide bond formation or the acid-catalyzed removal of the Boc protecting group.

The process involves mapping the potential energy surface of the reaction. Using quantum chemical methods, the structures of the reactants, products, and any intermediates are optimized. The key step is locating the transition state (TS), which is the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

Once a transition state structure is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that this TS indeed connects the intended reactants and products. researchgate.net This detailed mechanistic insight is crucial for understanding reaction outcomes and for designing improved synthetic protocols. For example, modeling the deprotection of the Boc group would involve calculating the energy profile for the protonation of the carbonyl oxygen followed by the cleavage of the t-butyl-oxygen bond, leading to the formation of a carbocation, carbon dioxide, and the free amine. rsc.org

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔEreaction | Overall reaction energy (Products - Reactants) | -10 to -20 |

| ΔE‡activation | Activation energy barrier (Transition State - Reactants) | +15 to +25 |

| Imaginary Frequency | Vibrational mode of the transition state along the reaction coordinate | -200 to -500 cm-1 |

Values are illustrative for a typical acid-catalyzed deprotection reaction and would be specifically computed for the target molecule.

Prediction of Chiroptical Properties based on Theoretical Models

This compound is a chiral molecule, and its interaction with plane-polarized light can be predicted using computational methods. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), provides information about the molecule's absolute configuration and predominant conformation in solution.

The theoretical prediction of an ECD spectrum is a multi-step process. First, a thorough conformational search is performed, as described in section 7.2, to identify all low-energy conformers of the molecule. mdpi.com The relative populations of these conformers at a given temperature are then calculated using a Boltzmann distribution based on their computed free energies. researchgate.net

| Excited State | Excitation Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) [10-40 cgs] |

|---|---|---|---|

| 1 | ~220 | 0.001 | -5.2 |

| 2 | ~205 | 0.150 | +10.8 |

| 3 | ~190 | 0.250 | -8.5 |

These values are representative and illustrate the type of data generated to construct a theoretical ECD spectrum. mdpi.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for Boc-Ala(2-Bacd)-OH, and how can its purity be validated?

Boc-protected amino acids like this compound are typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) as a protecting group. Key steps include coupling reactions (e.g., carbodiimide-mediated activation) and deprotection under acidic conditions (e.g., TFA). Purity validation requires HPLC (≥98% purity) and NMR spectroscopy for structural confirmation . Mass spectrometry (MS) further ensures molecular weight accuracy.

Q. What analytical techniques are critical for characterizing this compound’s molecular conformation?

X-ray crystallography is essential for resolving molecular conformation, particularly stereochemistry and bond angles. For non-crystalline samples, circular dichroism (CD) spectroscopy can analyze secondary structure tendencies. FT-IR spectroscopy identifies functional groups (e.g., C=O stretching in Boc groups) .

Advanced Research Questions

Q. How do halogen substituents (e.g., Cl, I) in Boc-Ala derivatives influence crystal packing and hydrogen-bonding networks?

Halogens significantly alter intermolecular interactions. For example, Boc-Ala(3-Cl)-OtBu2 forms infinite chains via C=O⋯H–N hydrogen bonds and C–H⋯O contacts . In contrast, iodine in Boc-Ala(3-I)-OBn introduces weaker dispersion forces, reducing I⋯I⋯I stabilization . Energy framework analysis (e.g., charge/dispersion interactions) quantifies these differences .

Q. How can researchers resolve contradictions in crystallographic data for Boc-Ala derivatives with similar substituents?

Discrepancies (e.g., bond angles, packing motifs) arise from steric effects and solvent conditions. Compare substituent bulkiness (e.g., tBu vs. Bn esters) and use computational modeling (e.g., DFT) to predict preferred conformations. Validate findings with temperature-dependent crystallography to assess thermal motion .

Q. What methodologies optimize this compound’s stability in peptide synthesis under varying pH conditions?

Stability assays (e.g., HPLC monitoring) under acidic (pH 2–4) and basic (pH 8–10) conditions identify degradation pathways. Use buffered solutions (e.g., PBS) to mimic physiological environments. Boc deprotection kinetics can be studied via time-resolved NMR .

Q. How do π-π stacking and van der Waals interactions contribute to the supramolecular assembly of Boc-Ala derivatives?

Energy framework analysis reveals that π-π stacking in Fmoc-Ala(3-Cl)-OtBu is less critical than C=O⋯H–N hydrogen bonds. Van der Waals interactions dominate in bulky substituents (e.g., tBu), creating layered structures .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study substituent effects on Boc-Ala derivatives’ solubility and reactivity?

- Solubility : Measure partition coefficients (logP) in water/organic solvent systems (e.g., octanol-water).

- Reactivity : Compare coupling efficiencies (e.g., HOBt/DIC activation) using LC-MS to track reaction progress.

- Control Variables : Fix temperature (e.g., 25°C) and solvent polarity (e.g., DMF vs. THF) .

Q. What statistical approaches are recommended for analyzing crystallographic data variability in Boc-Ala derivatives?

Use Rietveld refinement to quantify lattice parameter uncertainties. Principal component analysis (PCA) identifies structural outliers, while pairwise comparison (e.g., Tukey’s HSD test) evaluates halogen-dependent differences in bond lengths .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Document all synthetic steps (e.g., molar ratios, reaction times) and instrument parameters (e.g., HPLC gradients). Publish raw data (e.g., crystallographic .cif files) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical guidelines apply to computational modeling studies of Boc-Ala derivatives?

Disclose software versions (e.g., Gaussian 16) and force fields (e.g., AMBER) to ensure reproducibility. Avoid data manipulation by retaining original simulation logs. Cite prior methodologies to prevent redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.